molecular formula C10H10N2O3S B8649120 Methyl 3-amino-4-methoxythieno[2,3-b]pyridine-2-carboxylate

Methyl 3-amino-4-methoxythieno[2,3-b]pyridine-2-carboxylate

Cat. No. B8649120
M. Wt: 238.27 g/mol
InChI Key: RFQRNXUQBZRRDW-UHFFFAOYSA-N
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Patent
US05891882

Procedure details

To 2-chloro-3-cyano-4-methoxypyridine (2.02 g) and methyl thioglycolate (1.1 mL) in DMF (24 mL) at 5° C. was added a 1.0M solution of KOtBu/THF (14.6 mL). The reaction was stirred 20 min at 5°, then 1 h at RT, quenched in saturated NH4Cl, the solid collected, washed with water and sucked dry. This was recrystallized from EtOAc to give 0.89 g of the title compound.
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.6 mL
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]#[N:9])=[C:6]([O:10][CH3:11])[CH:5]=[CH:4][N:3]=1.[C:12]([O:16][CH3:17])(=[O:15])[CH2:13][SH:14].CC([O-])(C)C.[K+].C1COCC1>CN(C=O)C>[NH2:9][C:8]1[C:7]2[C:2](=[N:3][CH:4]=[CH:5][C:6]=2[O:10][CH3:11])[S:14][C:13]=1[C:12]([O:16][CH3:17])=[O:15] |f:2.3.4|

Inputs

Step One
Name
Quantity
2.02 g
Type
reactant
Smiles
ClC1=NC=CC(=C1C#N)OC
Name
Quantity
1.1 mL
Type
reactant
Smiles
C(CS)(=O)OC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
14.6 mL
Type
reactant
Smiles
CC(C)(C)[O-].[K+].C1CCOC1
Name
Quantity
24 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred 20 min at 5°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
1 h at RT, quenched in saturated NH4Cl
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solid collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
sucked dry
CUSTOM
Type
CUSTOM
Details
This was recrystallized from EtOAc

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
NC1=C(SC2=NC=CC(=C21)OC)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.89 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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